Detda

Übersicht

Beschreibung

Diethyl toluene diamine, commonly known as Detda, is a liquid aromatic organic molecule with the chemical formula C₁₁H₁₈N₂. It is an aromatic diamine and has the CAS Registry number 68479-98-1. This compound is often marketed as a less toxic alternative to 4,4’-methylenedianiline and is used extensively in the polyurethane industry .

Vorbereitungsmethoden

Detda is synthesized from m-toluene diamine through a catalyzed ethylation process that adds two diethyl groups to the aromatic ring . This process involves the use of ethylating agents under specific reaction conditions to achieve the desired product. Industrial production methods for this compound typically involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Primary Chemical Reaction Pathways

DETDA’s reactivity stems from its two amine groups and ethyl-substituted aromatic ring, enabling participation in:

1.1. Reaction with Isocyanates

This compound functions as a chain extender in polyurethanes by reacting with isocyanate (NCO) groups to form urea linkages. This reaction is central to polymer network formation, enhancing mechanical strength and thermal stability .

| Reaction Parameter | Value/Outcome |

|---|---|

| Reaction Rate with NCO | Faster than DMTDA/MOCA |

| Crosslinking Efficiency | High (four epoxy groups per molecule) |

| Final Product Properties | High hardness, tear resistance |

The ethyl groups donate electron density to the aromatic ring, increasing nucleophilicity of the amine groups and accelerating NCO reactions .

1.2. Epoxy Curing Mechanisms

In epoxy systems, this compound reacts with epoxy resins to form tertiary amines and hydroxyl groups, enabling dynamic covalent networks. For example:

-

Schiff Base Exchange : In disulfide-containing epoxies, this compound promotes imine bond reshuffling at elevated temperatures .

-

Thiol-Disulfide Exchange : Enhances vitrimer-like behavior in formulations with aliphatic disulfides .

Dynamic Property Comparison (DDBB vs. SDBB Epoxies):

| Property | DDBB/DETDA System | SDBB/DETDA System |

|---|---|---|

| Stress Relaxation (180°C) | 90% recovery in 10 min | 60% recovery in 30 min |

| Activation Energy | 85 kJ/mol | 105 kJ/mol |

Data adapted from RSC Publishing .

2.1. Oxidation and Reduction

-

Oxidation : this compound forms nitro derivatives under strong oxidizing conditions (e.g., potassium permanganate).

-

Reduction : Lithium aluminum hydride reduces this compound to secondary amines, though this pathway is less industrially relevant.

2.2. Substitution Reactions

Halogenation and sulfonation occur at the aromatic ring’s activated positions, though these reactions are less common in industrial settings .

Comparative Reactivity in Industrial Systems

This compound outperforms alternatives in key metrics:

| Parameter | This compound | MOCA | DMTDA |

|---|---|---|---|

| Toxicity | Low | High | Moderate |

| Curing Speed (vs. NCO) | Fastest | Slow | Moderate |

| Odor | Mild | Strong | Sulfurous |

| Polymer Hardness (Shore D) | 85–90 | 75–80 | 70–75 |

Data synthesized from industrial benchmarks .

Mechanistic Insights from Research

-

Crosslinking Dynamics : this compound’s amine groups react stoichiometrically with isocyanates, forming urea linkages that create a densely crosslinked matrix. This process is critical for high-performance elastomers used in automotive RIM applications .

-

Thermal Stability : The aromatic structure and ethyl substituents provide steric hindrance, reducing chain mobility and enhancing thermal resilience (decomposition onset: >300°C) .

Reaction Byproducts and Stability Considerations

Prolonged exposure to UV/oxygen leads to azobenzene formation via arylamine oxidation, causing discoloration. This is mitigated by high-purity this compound (>98%), which minimizes azobenzene precursors .

This compound’s chemical versatility and tailored reactivity make it indispensable in advanced polymer systems. Its balanced kinetics, low toxicity, and dynamic curing capabilities position it as a superior choice over traditional diamines like MOCA or DMTDA.

Wissenschaftliche Forschungsanwendungen

Polyurethane Production

Curing Agent and Chain Extender

DETDA is predominantly utilized as a curing agent in the synthesis of polyurethane and polyurea elastomers. It acts as a chain extender, enhancing the mechanical properties and thermal stability of the resulting polymers. This application is particularly important in reaction injection molding (RIM) processes, where this compound contributes to short demold times and high initial strength in the final products .

Coatings and Adhesives

High-Temperature Stability

Due to its excellent heat resistance and chemical stability, this compound is employed in formulating high-performance coatings and adhesives. These formulations are crucial in industries requiring durable and heat-resistant materials, such as automotive and aerospace .

Rubber Industry

Anti-Aging Agent

In rubber processing, this compound serves as an anti-aging and antioxidant agent, significantly extending the longevity of rubber products. Its ability to inhibit degradation processes enhances the performance of rubber materials in various applications .

Biomedical Applications

Biocompatibility Studies

Research into the biomedical potential of this compound has highlighted its biocompatibility, making it a candidate for drug delivery systems and tissue engineering applications. Studies suggest that this compound can interact favorably with biological tissues, which opens avenues for its use in medical devices .

Oilfield Chemicals

Corrosion Inhibition

In the petroleum industry, this compound functions as a corrosion inhibitor, protecting metal equipment from corrosive environments. This application is vital for maintaining the integrity of oilfield operations and extending the lifespan of machinery .

Chemical Reactions and Synthesis

Versatile Reactivity

this compound undergoes various chemical reactions, including oxidation, reduction, and substitution, making it valuable in synthetic chemistry. Its reactivity allows for modifications that can lead to new materials with tailored properties for specific applications .

Data Table: Summary of Applications

| Application Area | Role of this compound | Benefits |

|---|---|---|

| Polyurethane Production | Curing agent and chain extender | Enhanced mechanical properties |

| Coatings and Adhesives | Component in high-temperature formulations | Improved adhesion and durability |

| Rubber Industry | Anti-aging agent | Extended product lifespan |

| Biomedical Applications | Investigated for drug delivery systems | Potential biocompatibility |

| Oilfield Chemicals | Corrosion inhibitor | Protection against equipment degradation |

| Chemical Synthesis | Participates in various chemical reactions | Versatile reactivity for material design |

Case Study 1: Polyurethane Elastomers

A study demonstrated that incorporating this compound into polyurethane formulations resulted in elastomers with superior tensile strength and resilience compared to those using traditional curing agents. The rapid reaction kinetics of this compound facilitated shorter processing times without compromising material properties .

Case Study 2: Biomedical Device Development

Research involving this compound-based hydrogels indicated promising results for tissue engineering applications. The hydrogels exhibited favorable cell interaction profiles, suggesting potential for use in wound healing applications .

Case Study 3: Corrosion Resistance in Oilfields

Field trials utilizing this compound as a corrosion inhibitor showed a significant reduction in corrosion rates of steel pipelines compared to untreated controls. This application not only enhanced equipment longevity but also reduced maintenance costs associated with corrosion damage .

Wirkmechanismus

Detda acts as a curing agent and chain extender by reacting with isocyanate groups to form urea linkages. The aromatic ring in this compound is activated by the two ethyl groups, making it more reactive in the isocyanate reaction. This reactivity allows this compound to form strong cross-linked networks in polymers, enhancing their mechanical properties and thermal stability .

Vergleich Mit ähnlichen Verbindungen

Detda is often compared with other diamine compounds such as:

4,4’-Methylenedianiline: this compound is less toxic and has better handling properties.

4,4’-Methylenebis(2-chloroaniline): this compound offers similar dynamic properties but with less toxicity and dust concerns.

Dimethylsulfitetoluenediamine: This compound does not have the offensive sulfur odor and provides better physical properties.

Biologische Aktivität

2,5-Diethyl-4-methylbenzene-1,3-diamine, commonly known as DETDA, is an aromatic amine widely used in the production of polyurethanes and epoxy resins. Its unique chemical structure, characterized by two amine functional groups, enhances its reactivity and utility in various industrial applications. This article delves into the biological activity of this compound, focusing on its toxicity, health effects, and relevant case studies.

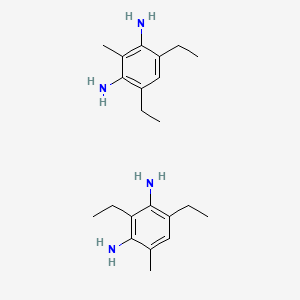

Chemical Structure

- Molecular Formula : C11H16N2

- Molecular Weight : 176.26 g/mol

- Functional Groups : Two amine groups which contribute to its reactivity.

Industrial Applications

This compound is primarily utilized as a curing agent and chain extender in the production of polyurethanes and epoxy resins. Its reaction with isocyanates is notably faster than that of other common amines, making it advantageous for rapid curing applications.

Toxicity Profile

The biological activity of this compound has been extensively studied, particularly regarding its toxicity. Key findings include:

- Acute Toxicity : this compound is classified as harmful if ingested or upon skin contact. It can cause severe eye irritation and respiratory issues if inhaled.

- Chronic Effects : Prolonged exposure may lead to organ damage, particularly affecting the blood system and liver. Studies indicate that exposure can result in decreased body weight and increased liver-to-body weight ratios in experimental animals .

Case Study 1: Occupational Exposure

A study examining workers in industries utilizing this compound revealed significant health risks associated with prolonged exposure. Symptoms reported included skin irritation, respiratory distress, and liver dysfunction. The findings emphasized the need for stringent safety protocols in workplaces handling this compound.

Case Study 2: Environmental Impact

Research into the environmental effects of this compound highlighted its persistence in ecosystems due to its chemical stability. The compound was found to bioaccumulate in aquatic organisms, leading to potential ecological risks. This underscores the importance of assessing environmental exposure alongside occupational health risks.

Summary of Key Studies

Mechanisms of Toxicity

The mechanisms underlying this compound's toxicity include:

- Oxidative Stress : this compound can induce oxidative stress in cells, leading to cellular damage.

- Genotoxicity : Some studies suggest potential genotoxic effects, raising concerns about long-term exposure risks.

Eigenschaften

IUPAC Name |

2,4-diethyl-6-methylbenzene-1,3-diamine;4,6-diethyl-2-methylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H18N2/c1-4-8-6-9(5-2)11(13)7(3)10(8)12;1-4-8-6-7(3)10(12)9(5-2)11(8)13/h2*6H,4-5,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXVKAPCSIXGAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=C1N)C)N)CC.CCC1=C(C(=C(C(=C1)C)N)CC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethyltoluenediamine appears as a dark clear mobile liquid with an amine odor. Partially soluble in water and denser than water. Vapors are heavier than air. Corrosive to the eyes, skin, mouth, stomach and throat. Vapors may irritate the eyes and damage the upper respiratory tract. May be toxic by skin absorption and ingestion. | |

| Record name | DIETHYLTOLUENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21767 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

75389-89-8 | |

| Record name | DIETHYLTOLUENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21767 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethyltoluenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075389898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.